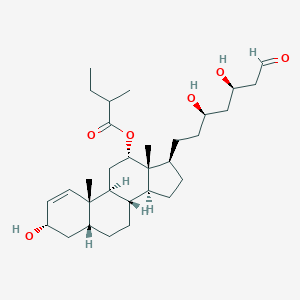
Hoet-PO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hoet-PO, also known as 2-(4-hydroxyphenyl)thieno[2,3-c]pyrazole-5-carboxamide, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. Hoet-PO has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. In
Mécanisme D'action
The mechanism of action of Hoet-PO is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Hoet-PO has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular stress response. Additionally, Hoet-PO has been found to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival.
Effets Biochimiques Et Physiologiques
Hoet-PO has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in vitro and in vivo models. Hoet-PO has also been found to inhibit angiogenesis, which is the formation of new blood vessels, in cancer cells. Additionally, Hoet-PO has been found to improve glucose tolerance and insulin sensitivity in obese mice.
Avantages Et Limitations Des Expériences En Laboratoire
Hoet-PO has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes, making it suitable for in vitro studies. Hoet-PO has also been found to exhibit low toxicity in vitro and in vivo models. However, one limitation of Hoet-PO is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of Hoet-PO. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Hoet-PO has been found to exhibit neuroprotective properties and could potentially be used to slow the progression of these diseases. Additionally, Hoet-PO could be studied for its potential in the treatment of metabolic disorders such as diabetes and obesity. Hoet-PO has been found to improve glucose tolerance and insulin sensitivity in obese mice, and further studies could explore its potential therapeutic effects in humans. Finally, Hoet-PO could be studied for its potential in the treatment of other inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Méthodes De Synthèse
Hoet-PO can be synthesized through a multi-step process involving the reaction of 4-hydroxyphenylhydrazine with Hoet-PO(Hoet-PObromoacetyl)thiophene, followed by cyclization and amidation. The yield of the synthesis process is reported to be around 40%.
Applications De Recherche Scientifique
Hoet-PO has been studied extensively for its therapeutic potential in various diseases. Inflammation is a common factor in many diseases, and Hoet-PO has been shown to exhibit anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models. Hoet-PO has also been studied for its anti-cancer properties, particularly in breast cancer. It has been found to induce apoptosis and inhibit cell proliferation in breast cancer cells. Additionally, Hoet-PO has been found to exhibit neuroprotective properties, protecting neurons from oxidative stress and reducing neuroinflammation.
Propriétés
Numéro CAS |
159014-70-7 |
|---|---|
Nom du produit |
Hoet-PO |
Formule moléculaire |
C31H50O6 |
Poids moléculaire |
518.7 g/mol |
Nom IUPAC |
[(3S,5R,8R,9S,10R,12S,13R,14S,17R)-17-[(3R,5R)-3,5-dihydroxy-7-oxoheptyl]-3-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-12-yl] 2-methylbutanoate |
InChI |
InChI=1S/C31H50O6/c1-5-19(2)29(36)37-28-18-27-25(10-7-21-16-23(34)12-14-30(21,27)3)26-11-8-20(31(26,28)4)6-9-22(33)17-24(35)13-15-32/h12,14-15,19-28,33-35H,5-11,13,16-18H2,1-4H3/t19?,20-,21+,22+,23+,24-,25-,26-,27-,28-,30-,31+/m0/s1 |
Clé InChI |
WUCBKSXKBHLVNA-UOHNEXSCSA-N |
SMILES isomérique |
CCC(C)C(=O)O[C@H]1C[C@H]2[C@@H](CC[C@H]3[C@@]2(C=C[C@H](C3)O)C)[C@H]4[C@]1([C@H](CC4)CC[C@H](C[C@H](CC=O)O)O)C |
SMILES |
CCC(C)C(=O)OC1CC2C(CCC3C2(C=CC(C3)O)C)C4C1(C(CC4)CCC(CC(CC=O)O)O)C |
SMILES canonique |
CCC(C)C(=O)OC1CC2C(CCC3C2(C=CC(C3)O)C)C4C1(C(CC4)CCC(CC(CC=O)O)O)C |
Synonymes |
2-(2-(3-hydroxy-12-(2-methyl-1-oxobutoxy)-5-androstan-17-yl)ethyl)tetrahydro-4-hydroxy-2H-pyran-6-one 2-(2-(3-hydroxy-12-(2-methyl-1-oxobutoxy)-5-androstan-17-yl)ethyl)tetrahydro-4-hydroxy-2H-pyran-6-one, (3A,5B,12A(S),23S,25S)-stereoisomer HOET-PO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



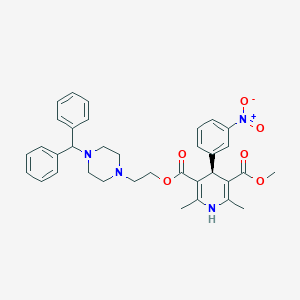


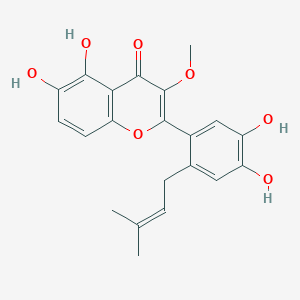

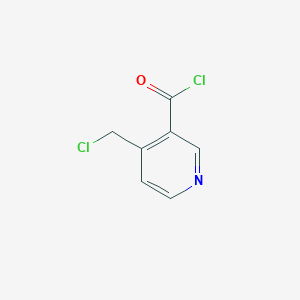
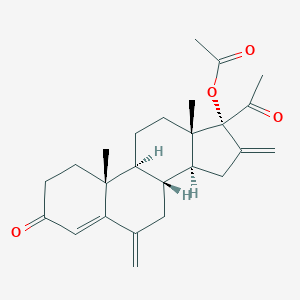
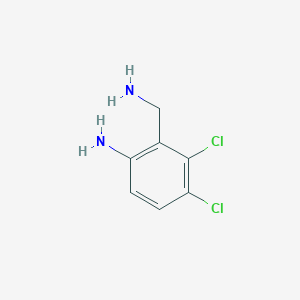
![2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide](/img/structure/B129302.png)
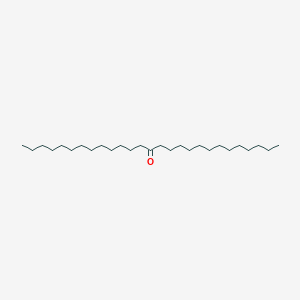
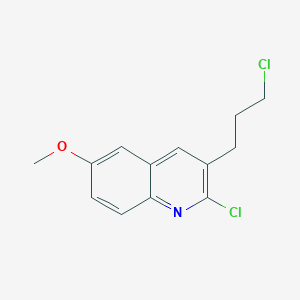

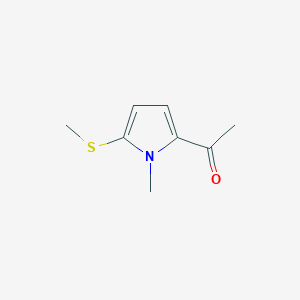
![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)